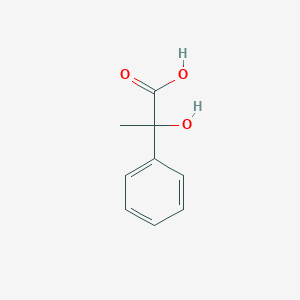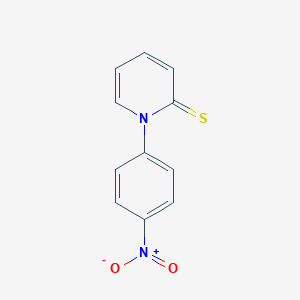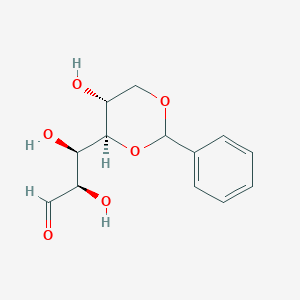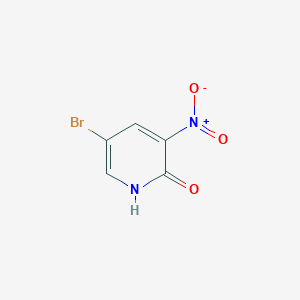
Bis(2-mercaptoethyl) Sulfone Disulfide
Overview
Description
Bis(2-mercaptoethyl) sulfone disulfide is a chemical compound with the molecular formula C4H8O2S3. It is known for its ability to reduce disulfides in aqueous solutions, making it a superior substitute for dithiothreitol (DTT) in various biochemical applications . This compound is particularly valued in proteomics research due to its efficiency in reducing disulfide bonds .
Mechanism of Action
Target of Action
Bis(2-mercaptoethyl) Sulfone Disulfide, also known as BMS, primarily targets disulfide bonds in proteins . These bonds play a crucial role in maintaining the three-dimensional structure of proteins, which is essential for their function.
Mode of Action
BMS interacts with its targets by acting as a reducing agent . It breaks the disulfide bonds in proteins, thereby altering their structure. This change can affect the function of the proteins, leading to various downstream effects.
Biochemical Pathways
The reduction of disulfide bonds by BMS can affect multiple biochemical pathways. For instance, it can influence the folding and stability of proteins, which are critical for their function . The exact pathways affected would depend on the specific proteins targeted by BMS.
Result of Action
The reduction of disulfide bonds by BMS can lead to significant molecular and cellular effects. For example, it has been shown to reduce accessible disulfide bonds in immunoglobulin and trypsinogen under non-denaturing conditions 5 to 7 times faster than DTT at pH 7 . This can potentially alter the function of these proteins, leading to changes at the cellular level.
Action Environment
The action of BMS can be influenced by various environmental factors. For instance, its reducing activity is known to be effective at pH 7 . Therefore, changes in pH could potentially affect its efficacy. Additionally, as a water-soluble compound, its stability and action could be influenced by the hydration status of the environment.
Biochemical Analysis
Biochemical Properties
Bis(2-mercaptoethyl) Sulfone Disulfide has been described as a useful compound for the reduction of disulfides in aqueous solutions . It has shown to reduce accessible disulfide bonds in immunoglobulin and trypsinogen under non-denaturing conditions 5 to 7 times faster than DTT at pH 7 . The relatively less accessible disulfide bond in α-chymotrypsinogen A was reduced 2.3 times faster with this compound than with DTT at pH 7.0 .
Cellular Effects
The cellular effects of this compound are primarily related to its role in the reduction of disulfide bonds in proteins . By reducing these bonds, it can influence protein structure and function, which can have downstream effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves the reduction of disulfide bonds in proteins . This can lead to changes in protein conformation and activity, which can in turn influence cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-mercaptoethyl) sulfone disulfide typically involves the reaction of 2-mercaptoethanol with sulfur dioxide under controlled conditions. The reaction proceeds through the formation of an intermediate sulfone, which is then oxidized to form the disulfide compound .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions in reactors designed to handle the specific conditions required for the synthesis. The process includes steps such as purification and crystallization to ensure the compound’s high purity .
Types of Reactions:
Reduction: this compound is primarily used as a reducing agent.
Oxidation: The compound can undergo oxidation to form sulfonic acid derivatives under specific conditions.
Common Reagents and Conditions:
Major Products Formed:
Scientific Research Applications
Bis(2-mercaptoethyl) sulfone disulfide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Dithiothreitol (DTT): A commonly used reducing agent in biochemical research.
2-Mercaptoethanol: Another reducing agent used in similar applications.
Comparison:
Properties
IUPAC Name |
1,2,5-trithiepane 5,5-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2S3/c5-9(6)3-1-7-8-2-4-9/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFMXYCMBQCPKAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCSS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-benzyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B19260.png)




![4-Hexyl-4'-[2-(4-isothiocyanatophenyl)ethyl]-1,1'-biphenyl](/img/structure/B19284.png)



